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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoxazole

Cat. No.: B181781 Get Quote

Spectroscopic Properties of 2-Methyl-6-
nitrobenzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Methyl-6-nitrobenzoxazole, focusing on its Ultraviolet-Visible (UV-Vis) absorption and

fluorescence characteristics. While specific quantitative spectral data for 2-Methyl-6-
nitrobenzoxazole is not extensively available in the public domain, this guide leverages data

from structurally related benzoxazole and nitro-aromatic compounds to provide a robust

framework for its analysis.

Introduction to 2-Methyl-6-nitrobenzoxazole
2-Methyl-6-nitrobenzoxazole is a heterocyclic aromatic organic compound with the chemical

formula C₈H₆N₂O₃.[1] Its structure, featuring a fusion of a benzene ring and an oxazole ring,

along with a nitro electron-withdrawing group and a methyl electron-donating group, suggests

intriguing photophysical properties. Benzoxazole derivatives are known for their applications as

fluorescent probes and in the synthesis of dyes and optical brighteners.[2] The nitro substitution

can significantly influence the electronic transitions, often leading to shifts in absorption and

emission spectra and, in some cases, quenching of fluorescence. This guide will delve into the

theoretical and practical aspects of the UV-Vis absorption and fluorescence spectroscopy of

this compound.
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Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-6-nitrobenzoxazole is

presented in Table 1.

Property Value Reference

Molecular Formula C₈H₆N₂O₃ [1][3]

Molecular Weight 178.14 g/mol [1]

CAS Number 5683-43-2 [1][3]

Appearance
White to cream to pale brown

crystalline powder
[3]

Melting Point 153-159 °C

Solubility

Soluble in oils, common

organic solvents like ethanol

and dimethyl ketone. Insoluble

in water.

[4]

Spectroscopic Properties
The electronic spectrum of 2-Methyl-6-nitrobenzoxazole is expected to be dominated by π →

π* and n → π* transitions within the conjugated aromatic system. The presence of the nitro

group, a strong chromophore, and the benzoxazole core will likely result in significant

absorption in the UV region.

UV-Vis Absorption Spectroscopy
The UV-Vis spectrum of 2-Methyl-6-nitrobenzoxazole is anticipated to show characteristic

absorption bands. While specific experimental data is limited, theoretical considerations and

data from similar compounds suggest the following:

π → π Transitions:* These high-energy transitions are expected to occur in the shorter

wavelength UV region.
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n → π Transitions:* Transitions involving the non-bonding electrons on the nitrogen and

oxygen atoms are expected at longer wavelengths, though they are typically weaker than π

→ π* transitions.

The solvent environment can significantly influence the position of these absorption bands, a

phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited

states to different extents, leading to shifts in the absorption maxima (λmax). For instance, a

change from a non-polar solvent like hexane to a polar solvent like methanol can cause a blue

shift (hypsochromic shift) for n → π* transitions due to the stabilization of the non-bonding

orbitals.[5]

Table 2: Expected UV-Vis Absorption Data for a Representative Nitroaromatic Compound

(Illustrative Example)

Solvent λmax (nm)
Molar Absorptivity (ε)
(M⁻¹cm⁻¹)

Hexane 340 15,000

Ethanol 358 14,500

Acetonitrile 352 14,800

Disclaimer: The data in this table is illustrative for a typical nitroaromatic compound and is not

experimentally determined data for 2-Methyl-6-nitrobenzoxazole.

Fluorescence Spectroscopy
2-Methyl-6-nitrobenzoxazole is reported to possess fluorescent properties.[2] Fluorescence

occurs when a molecule absorbs light, is promoted to an excited electronic state, and then

returns to the ground state by emitting a photon. The emitted light is of lower energy (longer

wavelength) than the absorbed light, and the difference between the absorption and emission

maxima is known as the Stokes shift.

The fluorescence of nitroaromatic compounds can be complex. The strongly electron-

withdrawing nitro group can sometimes quench fluorescence through efficient intersystem
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crossing to the triplet state or other non-radiative decay pathways. However, the overall

molecular structure and solvent environment play a crucial role.

Table 3: Hypothetical Fluorescence Data for 2-Methyl-6-nitrobenzoxazole (Illustrative

Example)

Solvent
Excitation λmax
(nm)

Emission λmax
(nm)

Quantum Yield
(ΦF)

Dichloromethane 350 450 0.25

Toluene 345 440 0.30

Methanol 355 465 0.15

Disclaimer: The data in this table is a hypothetical illustration of potential fluorescence

properties and is not based on experimental measurements for 2-Methyl-6-nitrobenzoxazole.

Experimental Protocols
The following are detailed methodologies for conducting UV-Vis absorption and fluorescence

spectroscopy experiments, based on standard practices for similar aromatic compounds.

UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 2-Methyl-
6-nitrobenzoxazole.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Materials:

2-Methyl-6-nitrobenzoxazole

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)
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Procedure:

Stock Solution Preparation: Accurately weigh a small amount of 2-Methyl-6-
nitrobenzoxazole and dissolve it in a known volume of the chosen solvent in a volumetric

flask to prepare a stock solution of known concentration (e.g., 1 mM).

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain

concentrations that result in an absorbance reading between 0.1 and 1.0 at the λmax.

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.

Set the desired wavelength range for scanning (e.g., 200-500 nm).

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and

record a baseline spectrum.

Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample.

Place the cuvette in the sample holder and record the absorption spectrum.

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-

Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax,

the concentration (c), and the path length (l, typically 1 cm).

Sample Preparation

Spectroscopic Measurement Data Analysis

Weigh Compound Prepare Stock Solution Prepare Working Dilutions

Record Sample Spectrum

Measure Absorbance

Spectrophotometer Setup Baseline Correction (Blank) Determine λmax Calculate Molar Absorptivity (ε)

Click to download full resolution via product page

Caption: Workflow for UV-Vis Absorption Spectroscopy.
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Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and the

fluorescence quantum yield (ΦF) of 2-Methyl-6-nitrobenzoxazole.

Instrumentation: A spectrofluorometer.

Materials:

2-Methyl-6-nitrobenzoxazole

Spectroscopic grade solvents

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF

= 0.54)

Quartz cuvettes (1 cm path length)

Procedure:

Solution Preparation: Prepare dilute solutions of the sample and the standard in the same

solvent. The absorbance of these solutions at the excitation wavelength should be kept

below 0.1 to avoid inner filter effects.

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum

emission (if known, otherwise scan to find an approximate value) and scan the excitation

monochromator to obtain the excitation spectrum. The maximum of this spectrum is λex.

Emission Spectrum: Set the excitation monochromator to λex and scan the emission

monochromator to record the fluorescence emission spectrum. The maximum of this

spectrum is λem.

Quantum Yield Determination (Relative Method): a. Measure the integrated fluorescence

intensity of both the sample and the standard under the same experimental conditions

(excitation wavelength, slit widths). b. Measure the absorbance of both the sample and the

standard at the excitation wavelength. c. Calculate the quantum yield of the sample

(ΦF_sample) using the following equation:
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ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

ΦF is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

'sample' and 'std' refer to the sample and the standard, respectively.

Solution Preparation
Spectral Acquisition

Quantum Yield Calculation

Prepare Dilute Sample Solution
(Abs < 0.1)

Record Excitation Spectrum (λex)

Prepare Dilute Standard Solution
(Abs < 0.1)

Measure Integrated Intensities
(Sample & Standard)

Measure Absorbances
(Sample & Standard)

Record Emission Spectrum (λem)

Calculate Quantum Yield (ΦF)

Click to download full resolution via product page

Caption: Workflow for Fluorescence Spectroscopy and Quantum Yield Measurement.
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The spectroscopic properties of 2-Methyl-6-nitrobenzoxazole could be harnessed in several

areas:

Fluorescent Probes: Its fluorescence may be sensitive to the local microenvironment, making

it a potential probe for studying biological systems, such as changes in polarity or viscosity

within cells. It has been suggested for use in the detection of metal ions.[2]

Signaling Pathway Analysis: If the compound's fluorescence is modulated by enzymatic

activity or binding to a specific biomolecule, it could be used to develop assays for high-

throughput screening in drug discovery.

Material Science: As a fluorescent dye, it could be incorporated into polymers or other

materials to create fluorescent sensors or optical devices.

Potential Applications

2-Methyl-6-nitrobenzoxazole

Fluorescent Probes
(e.g., Metal Ion Sensing)

Drug Discovery Assays
(High-Throughput Screening)

Materials Science
(Fluorescent Sensors)

Click to download full resolution via product page

Caption: Potential Applications of 2-Methyl-6-nitrobenzoxazole.

Conclusion
2-Methyl-6-nitrobenzoxazole is a compound with the potential for interesting and useful

spectroscopic properties. This guide has outlined the theoretical basis for its UV-Vis absorption

and fluorescence characteristics and provided detailed experimental protocols for their

investigation. While a comprehensive set of experimental data for this specific molecule is yet

to be widely published, the methodologies and comparative data presented here offer a solid

foundation for researchers to explore its photophysical behavior and unlock its potential in

various scientific and industrial applications. Further experimental investigation is warranted to

fully characterize this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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